molecular formula C14H16N2O2 B516982 (4-(3-(1H-Imidazol-4-yl)propyloxy)phenyl)ethanone

(4-(3-(1H-Imidazol-4-yl)propyloxy)phenyl)ethanone

Cat. No.: B516982
M. Wt: 244.29 g/mol
InChI Key: FDJSGXRROVCWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetoproxifan is an H3 antagonist/inverse agonist based on a 4-substituted imidazole.

Scientific Research Applications

Antimicrobial and Antifungal Properties

(4-(3-(1H-Imidazol-4-yl)propyloxy)phenyl)ethanone has been studied for its potential antimicrobial and antifungal properties. Research has shown that derivatives of this compound exhibit significant antimicrobial activities. For instance, 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, a related compound, demonstrated excellent antibacterial activity against various bacteria, with minimal inhibitory concentration (MIC) values ranging between 21.9 and 43.8 μg/mL (Abdel-Wahab, Awad, & Badria, 2011). Additionally, a series of 3-phenyl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane derivatives, related to the antifungal bifonazole, showed promising in vitro antifungal activities against several pathogenic fungi (Castellano, Stefancich, Chillotti, & Poni, 2003).

Anti-Inflammatory and Antioxidant Activities

Compounds derived from this compound have been evaluated for their anti-inflammatory and antioxidant properties. For example, a series of novel pyrazole chalcones showed promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities at varied concentrations (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).

Heme Oxygenase Inhibition

This compound and its derivatives have been explored for their ability to inhibit heme oxygenases (HO-1 and HO-2), which are enzymes involved in the degradation of heme. Studies found that certain derivatives containing imidazole-ketones were very potent inhibitors for both isozymes (Roman, Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2010).

Corrosion Inhibition

Research has also demonstrated the effectiveness of imidazole-based molecules, including derivatives of this compound, in inhibiting the corrosion of carbon steel in acidic mediums. These compounds showed substantial corrosion inhibition efficiency, which was correlated with their molecular structure and properties (Costa, Almeida-Neto, Campos, Fonseca, Mattos, Freire, Homem-de-Mello, Marinho, Monteiro, Correia, & de Lima-Neto, 2021).

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethanone

InChI

InChI=1S/C14H16N2O2/c1-11(17)12-4-6-14(7-5-12)18-8-2-3-13-9-15-10-16-13/h4-7,9-10H,2-3,8H2,1H3,(H,15,16)

InChI Key

FDJSGXRROVCWFT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OCCCC2=CN=CN2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCC2=CN=CN2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetoproxifan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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